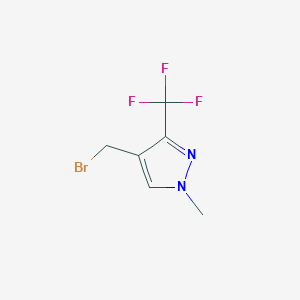

4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

4-(bromomethyl)-1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N2/c1-12-3-4(2-7)5(11-12)6(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLALYMVQCMBGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the pyrazole ring or other substituents.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole .

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

4-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is utilized in the development of pharmaceuticals due to its unique trifluoromethyl group, which enhances biological activity. Key applications include:

- Antimicrobial Agents : Compounds derived from this pyrazole have shown potential as antimicrobial agents, targeting various pathogens.

- Anti-inflammatory Drugs : Research indicates that derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Cancer Therapeutics : Some derivatives have been studied for their efficacy against cancer cells, showing promising results in preclinical trials .

Agrochemical Applications

In agrochemistry, this compound derivatives are investigated for their potential as herbicides and pesticides:

- Herbicide Development : The compound is a precursor for synthesizing herbicides like pyroxasulfone, which is effective against a broad spectrum of weeds .

- Pesticidal Properties : Studies have indicated that certain derivatives possess insecticidal activity, making them suitable for pest control formulations .

Case Study 1: Synthesis of Functionalized Pyrazoles

A study demonstrated a practical method for synthesizing various functionalized pyrazoles from this compound. The research highlighted the efficiency of using a flow reactor to introduce functional groups at different positions on the pyrazole ring, yielding compounds with enhanced biological activities .

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial properties of several derivatives of this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential use as new antimicrobial agents .

Case Study 3: Herbicidal Efficacy

Research focused on the herbicidal activity of pyrazole derivatives synthesized from this compound showed effective control over specific weed species. The study emphasized the importance of the trifluoromethyl group in enhancing herbicidal properties compared to non-fluorinated analogs .

Mecanismo De Acción

The mechanism of action of 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, contributing to its biological activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 19968-17-3)

- Similarity score : 0.90 .

- Key difference : The 4-position substituent is a bromo (-Br) atom instead of bromomethyl (-CH₂Br).

- Impact : The absence of a methylene bridge reduces steric bulk and alters reactivity. The bromo group is less reactive in alkylation reactions but serves as a site for cross-coupling (e.g., Suzuki-Miyaura reactions) .

4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

- Key difference : Chloromethyl (-CH₂Cl) replaces bromomethyl, and a difluoromethoxy (-OCF₂H) group is present at the 5-position.

- Impact : Chlorine’s lower leaving-group ability compared to bromine reduces reactivity in nucleophilic substitutions. The difluoromethoxy group enhances metabolic stability and lipophilicity, making this compound relevant in agrochemicals .

Substituent Variations at the 1- and 3-Positions

4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 1437794-36-9)

- Key difference : A cyclopentyl group replaces the methyl group at the 1-position.

- This modification is common in kinase inhibitors to improve target binding .

1-Methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 154471-65-5)

Functional Group Modifications

5-(4-Bromophenylthio)-4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

- Key difference : Incorporates a hydroxymethyl (-CH₂OH) group at the 4-position and a bromophenylthio (-S-C₆H₄Br) group at the 5-position.

- Impact : The hydroxymethyl group introduces polarity, improving solubility, while the bromophenylthio moiety enables applications in radiolabeling (e.g., COX-2 inhibitor studies) .

Reactivity

Molecular Properties

| Property | Target Compound | 4-Bromo Analog | 4-Chloromethyl Analog |

|---|---|---|---|

| Molecular weight (g/mol) | 243.02 | 230.01 | 243.03 |

| Halogen substituent | Br | Br | Cl |

| TPSA (Ų) | 27 | 27 | 27 |

| LogP | ~3 | ~2.8 | ~3.2 |

Actividad Biológica

4-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 497832-99-2) is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a unique trifluoromethyl group and a bromomethyl substituent, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and agrochemicals.

- Molecular Formula : C₅H₄BrF₃N₂

- Molecular Weight : 229 g/mol

- IUPAC Name : 4-bromo-1-methyl-3-(trifluoromethyl)pyrazole

- PubChem CID : 2794651

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane penetration and antimicrobial efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Bromo-1-methyl-3-trifluoromethyl-pyrazole | Staphylococcus aureus | 31.25 µg/mL |

| 4-Bromo-1-methyl-3-trifluoromethyl-pyrazole | Escherichia coli | 62.5 µg/mL |

Anticancer Activity

Preliminary studies have indicated that pyrazole derivatives possess anticancer properties. For example, compounds containing the pyrazole moiety have been tested against various cancer cell lines, demonstrating cytotoxic effects.

A notable study evaluated the cytotoxicity of several pyrazole derivatives, including this compound, against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results showed that this compound exhibited significant growth inhibition in both cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 | <10 | Study A |

| Jurkat | <15 | Study B |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been investigated. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo. The mechanism is thought to involve inhibition of pro-inflammatory cytokines.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Liaras et al. (2014) synthesized a series of pyrazole derivatives and assessed their antimicrobial activity against various pathogens. The results indicated that the introduction of halogen substituents significantly enhanced antibacterial activity. -

Case Study on Anticancer Properties :

In a study published in MDPI, several pyrazole derivatives were evaluated for their cytotoxic effects against multiple cancer cell lines. The results demonstrated that compounds with electron-withdrawing groups like trifluoromethyl exhibited higher potency compared to their analogs without such substitutions.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.